Product packaging for GSK-1264(Cat. No.:CAS No. 1392118-63-6)

GSK-1264

Cat. No.: B607759
CAS No.: 1392118-63-6
M. Wt: 453.51
InChI Key: LDALHHGVIZRJPA-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-1264 is a potent allosteric inhibitor of HIV-1 integrase (IN), identified for its role in disrupting the interaction between IN and the cellular cofactor LEDGF/p75 . While it binds to the catalytic core domain of integrase at the site normally occupied by LEDGF/p75, its primary and most potent antiviral activity occurs late in the viral replication cycle, after integration has taken place . Its key research value lies in its unique mechanism of action. Rather than simply blocking the integrase active site, this compound acts as a molecular glue by promoting the abnormal aggregation and polymerization of IN. This occurs by stabilizing an interaction between the catalytic core domain (CCD) and the C-terminal domain (CTD) of IN from different dimers, leading to the formation of large, inactive oligomers . In a research setting, treatment with this compound results in the production of viral particles that are normal in quantity but have severely reduced infectivity. This is due to a disruption in virion maturation, characterized by mislocalized viral ribonucleoproteins and the formation of electron-dense aggregates outside the viral core . Consequently, this compound is an essential research tool for investigating the non-catalytic roles of HIV-1 integrase in viral particle assembly and maturation, and for exploring allosteric inhibition as a novel antiviral strategy . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, or for any human use .

Properties

CAS No.

1392118-63-6

Molecular Formula

C26H28FNO5

Molecular Weight

453.51

IUPAC Name

(S)-2-(tert-butoxy)-2-(4-(8-fluoro-5-methylchroman-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)acetic acid

InChI

InChI=1S/C26H28FNO5/c1-14-15-11-8-12-32-22(15)19(27)13-18(14)20-16-9-6-7-10-17(16)24(29)28(5)21(20)23(25(30)31)33-26(2,3)4/h6-7,9-10,13,23H,8,11-12H2,1-5H3,(H,30,31)/t23-/m0/s1

InChI Key

LDALHHGVIZRJPA-QHCPKHFHSA-N

SMILES

CC1=C(C(C2=C3C=CC=C2)=C([C@H](OC(C)(C)C)C(O)=O)N(C)C3=O)C=C(F)C4=C1CCCO4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK1264;  GSK-1264;  GSK 1264

Origin of Product

United States

Molecular Mechanism of Action of Gsk 1264

Direct Engagement and Binding Site Characterization of HIV-1 Integrase

GSK-1264 directly binds to the HIV-1 integrase (IN) protein, a crucial enzyme for viral replication. However, unlike traditional integrase inhibitors that target the enzyme's active site, this compound binds to an allosteric site. nih.govnih.gov This binding event is the initial step in a cascade of effects that ultimately disrupt the late stages of the HIV-1 replication cycle. nih.govnih.gov

Allosteric Binding Modalities and Kinetics

This compound binds to a specific pocket on the catalytic core domain (CCD) of HIV-1 integrase. mdpi.combiorxiv.org This site is notably the same pocket that the cellular cofactor lens epithelium-derived growth factor (LEDGF/p75) utilizes to interact with integrase. nih.govnih.gov X-ray crystallography studies have confirmed that this compound occupies this site. nih.govnih.gov The binding of this compound to this allosteric site is a key feature of its mechanism, distinguishing it from inhibitors that directly block the catalytic activity of the enzyme.

Non-Catalytic Site Interaction

The interaction of this compound with HIV-1 integrase occurs at a non-catalytic site, specifically the dimer interface of the CCD. mdpi.combiorxiv.org This binding is stabilized by interactions with residues from both the CCD and the C-terminal domain (CTD) of an adjacent integrase dimer. plos.orgnih.gov This bridging interaction is a critical aspect of this compound's function, as it directly facilitates the abnormal polymerization of integrase proteins. plos.orgnih.gov The complete binding interface buries the this compound molecule, involving contacts with approximately 13 residues from both the CCD and CTD. nih.govresearchgate.net

Disruption of HIV-1 Integrase and LEDGF/p75 Interaction

A primary consequence of this compound binding to the integrase CCD is the disruption of the interaction between integrase and the cellular protein LEDGF/p75. nih.gov LEDGF/p75 is essential for guiding the integration of the viral DNA into the host cell's genome. nih.govnih.gov

Specificity of Interference with LEDGF/p75 IBD Binding to IN(CCD)

This compound was specifically identified as a compound that disrupts the interaction between the integrase-binding domain (IBD) of LEDGF/p75 and the CCD of HIV-1 integrase. nih.gov By occupying the same binding pocket on the integrase CCD that LEDGF/p75 would normally bind to, this compound acts as a competitive inhibitor of this protein-protein interaction. nih.govnih.gov However, studies have shown that while this compound can disrupt this interaction, its primary antiviral effect is not through the inhibition of integration itself, but rather through effects on the late stages of viral replication. nih.govnih.gov In fact, LEDGF/p75 has a significantly higher binding affinity for integrase than allosteric inhibitors like this compound, and it can competitively reverse the inhibitor-induced multimerization in vitro. acs.orgnih.gov

Aberrant Integrase Multimerization and Aggregation Induction

The binding of this compound to HIV-1 integrase induces a profound and detrimental change in the protein's structure and function, leading to the formation of abnormal protein polymers. nih.govplos.org This aberrant multimerization is a hallmark of allosteric integrase inhibitors. mdpi.com

Formation of Inactive Branched Polymer Structures

The antiviral activity of this compound is directly linked to its ability to induce the formation of dysfunctional, higher-order integrase structures. nih.govupenn.edu Structural biology studies, including a 4.4 Å resolution crystal structure of the full-length HIV-1 integrase in complex with this compound, have provided significant insight into this process. nih.govresearchgate.netnih.gov

The binding of this compound to the dimer interface of the integrase's catalytic core domain (CCD) creates a new, stable binding pocket for the C-terminal domain (CTD) of a neighboring integrase dimer. plos.orgresearchgate.net This action initiates the formation of open, linear polymers of the integrase enzyme. nih.govnih.gov In this polymeric arrangement, the CTDs are connected via their natural linkers to adjacent CCD dimers, with the this compound molecule acting as a molecular "glue" that stabilizes this conformation. plos.orgnih.gov

Further investigations have revealed that this process extends beyond simple linear polymerization. A model has been proposed where these this compound-induced linear polymers undergo further assembly into more complex, three-dimensional branched structures. plos.orgbiorxiv.org This branching is believed to occur through additional homomeric interactions between the C-terminal domains (CTD-CTD) of the integrase proteins within the polymers. biorxiv.orgresearchgate.net The resulting aberrant, branched polymers of integrase are functionally inactive and disrupt the delicate process of viral particle assembly and maturation. nih.govplos.org By promoting this inappropriate polymerization, this compound effectively sequesters the integrase enzyme into these inactive structures, preventing its proper function and leading to the production of non-infectious viral particles. nih.govnih.gov

Data Table: Structural Basis of this compound Interaction with HIV-1 Integrase

FeatureDescriptionReference(s)
Inhibitor Class Allosteric Integrase Inhibitor (ALLINI) nih.govplos.org
Binding Site Binds at the dimer interface of the Catalytic Core Domain (CCD), at the LEDGF/p75 binding site. nih.govnih.gov
Key Interacting Domains Catalytic Core Domain (CCD) and C-Terminal Domain (CTD). nih.govplos.orgbiorxiv.org
Induced Structure Open linear polymers of integrase, which can form three-dimensional branched polymers. nih.govplos.orgbiorxiv.org
Mechanism of Polymerization This compound binding creates a novel interface between the CCD and the CTD of adjacent integrase dimers. researchgate.netnih.gov
Branching Mechanism Proposed to occur via homomeric interactions between C-Terminal Domains (CTD-CTD). biorxiv.orgresearchgate.net
Primary Antiviral Effect Inhibition of late-stage viral replication, leading to non-infectious particles. nih.gov

Structural Basis of Gsk 1264 Integrase Complex Formation

Detailed Characterization of Residue-Level Interactions

The binding of GSK-1264 is stabilized by a network of interactions with specific amino acid residues from both the Catalytic Core and C-Terminal Domains. These interactions are crucial for the inhibitor's potency and define the specificity of the binding pocket.

A total of 13 residues from the CTD and CCD contribute to the binding of this compound. plos.org Mutations or substitutions in these residues can confer resistance to the inhibitor by disrupting the interface. nih.gov Key residues implicated in the interaction, either through direct contact or by conferring resistance when mutated, have been identified. nih.gov For instance, residues such as 125, 128, 170, 171, and 173 are positioned to make direct contact with the inhibitor or the opposing domain. nih.gov Furthermore, HIV escape mutants with reduced sensitivity to ALLINIs often feature altered amino acids at or near this interface, including at positions 226 and 235. nih.gov

The following table details the key amino acid residues involved in the this compound binding interface.

DomainInteracting ResiduePotential Interaction TypeReference
Catalytic Core DomainHis-171Hydrogen Bond plos.org
Catalytic Core DomainThr-174Hydrogen Bond plos.org
C-Terminal DomainTrp-235Van der Waals, Steric nih.gov
C-Terminal DomainLys-266Hydrogen Bond nih.govplos.org

Note: This table represents key predicted or confirmed interactions based on structural and mutational data. The complete interface involves numerous Van der Waals contacts.

The primary mode of interaction burying this compound within the protein interface is through extensive Van der Waals contacts. plos.org These non-covalent interactions involve 13 residues from the CCD and CTD, creating a tight and specific binding pocket. plos.org In addition to these contacts, hydrogen bonds are predicted to play a critical role in orienting the inhibitor. plos.org Specifically, the tert-butoxy (B1229062) and carboxylic acid moieties of this compound are predicted to form hydrogen bonds with His-171, Thr-174, and Lys-266. plos.org While not explicitly detailed for this compound, the interface includes aromatic residues like Trp-235, suggesting the potential for pi-mediated interactions which are common in drug-protein binding. nih.gov

Structural Insights into Inhibitor-Induced Conformational Changes

The binding of this compound induces a significant conformational rearrangement in the quaternary structure of HIV-1 integrase. nih.gov By bridging the CCD of one dimer and the CTD of another, the inhibitor promotes the formation of an open, linear polymer of integrase dimers. nih.govnih.govnih.gov This contrasts with the normal oligomerization state of integrase required for its catalytic function. nih.gov

This inhibitor-induced polymerization is an aberrant process that leads to the aggregation of integrase. nih.govnih.gov This aggregation is believed to be the mechanism by which this compound disrupts the late stages of the viral replication cycle, specifically the assembly and maturation of new viral particles. nih.govnih.gov Engineered amino acid substitutions at the inhibitor-binding interface have been shown to block this ALLINI-induced multimerization. nih.govnih.gov Therefore, the structural change is not a subtle shift but a dramatic reorganization of integrase oligomerization, driven by the formation of a new, drug-induced protein-protein interface. nih.gov

Implications for Rational ALLINI Design and Optimization

The elucidation of the structural basis for the this compound-integrase complex provides critical insights for the rational design and optimization of allosteric integrase inhibitors (ALLINIs). Understanding the precise molecular interactions at the inhibitor-binding interface allows for a structure-guided approach to developing next-generation ALLINIs with improved potency, altered resistance profiles, and enhanced pharmacological properties.

A key takeaway from the this compound-integrase co-crystal structure is that the inhibitor acts as a "molecular glue," bridging the catalytic core domain (CCD) and the C-terminal domain (CTD) from different integrase (IN) dimers. nih.govresearchgate.net This induced polymerization of integrase is a novel mechanism of action, and the inhibitor-protein and protein-protein interfaces created by this compound present new targets for therapeutic intervention. nih.govnih.gov

Structure-Guided Drug Design:

The detailed structural information of the this compound binding pocket enables the rational design of new ALLINIs. The binding site is a well-defined pocket at the dimer interface of the IN CCD, where this compound establishes a network of interactions that are crucial for its inhibitory activity. nih.govplos.org Knowledge of the specific amino acid residues that line this pocket allows for the in silico and in vitro screening of new compounds with complementary shapes and chemical properties.

Future ALLINI design can focus on optimizing interactions with key residues in the binding pocket to enhance binding affinity and, consequently, antiviral potency. For example, modifying the chemical scaffold of this compound to form additional hydrogen bonds or van der Waals interactions with the protein could lead to more potent inhibitors. plos.org Furthermore, the identification of unoccupied sub-pockets within the binding site could guide the design of larger or more complex molecules that exploit these spaces for increased affinity and specificity.

Overcoming Drug Resistance:

The emergence of drug-resistant viral strains is a major challenge in antiretroviral therapy. Structural analysis of the this compound-integrase complex has revealed that resistance mutations often occur at or near the inhibitor binding site. nih.govnih.gov These mutations can reduce the binding affinity of the inhibitor, thereby diminishing its efficacy.

A detailed understanding of the structural basis of resistance can inform the design of novel ALLINIs that are less susceptible to these mutations. For instance, inhibitors can be designed to be more conformationally flexible, allowing them to accommodate changes in the binding pocket caused by resistance mutations. Alternatively, new ALLINIs could be developed to target different, more conserved regions of the integrase enzyme, thereby avoiding the common sites of resistance. The observation that certain substitutions diminish IN multimerization highlights the importance of the inhibitor-induced interface for the mechanism of action. nih.govnih.gov

Modulating Integrase Multimerization:

The unique mechanism of action of this compound, which involves the induction of aberrant integrase multimerization, opens up new avenues for drug design. nih.govmdpi.com By acting as a bridge between IN dimers, this compound promotes the formation of non-functional integrase polymers, which ultimately disrupts the late stages of viral replication. nih.govnih.gov

Rational drug design can aim to modulate the extent and nature of this inhibitor-induced multimerization. For example, designing molecules that can crosslink multiple integrase dimers more efficiently could lead to more potent antiviral activity. Conversely, understanding the structural requirements for this polymerization can aid in the design of ALLINIs with different multimerization profiles, potentially leading to compounds with improved safety or pharmacokinetic properties. The finding that a construct with only the catalytic and C-terminal domains of IN forms an open polymer associated with efficient drug-induced aggregation provides a valuable platform for in vitro screening and optimization of new ALLINIs. nih.gov

The table below summarizes key interacting residues within the this compound binding site, providing a foundation for structure-based design efforts.

Interacting ResidueDomainType of InteractionImplication for ALLINI Design
His171Catalytic Core DomainHydrogen BondTarget for improving polar interactions.
Thr174Catalytic Core DomainHydrogen BondKey interaction to maintain for potency.
Lys266C-Terminal DomainHydrogen BondPotential to enhance electrostatic interactions.
Multiple ResiduesCatalytic Core & C-Terminal Domainsvan der Waals ContactsOptimize hydrophobic packing for increased affinity.

Pre Clinical Antiviral Pharmacology of Gsk 1264

In Vitro Antiviral Efficacy Against HIV-1 Replication

Potency and Half-Maximal Inhibitory Concentrations (IC50/EC50 values)

GSK-1264 demonstrates potent activity against HIV-1 in laboratory settings. It inhibits the interaction between HIV-1 integrase and LEDGF/p75 with a half-maximal inhibitory concentration (IC50) of 8.2 nM. probechem.com Furthermore, it effectively curtails HIV-1 replication, showing an IC50 value of 38 nM. probechem.comscispace.com

Table 1: In Vitro Potency of this compound

Target/Process IC50/EC50 Value
HIV-1 Integrase (IN) - LEDGF/p75 Interaction 8.2 nM
HIV-1 Replication 38 nM

Selectivity Profile Against Host Cellular Processes

The primary mechanism of this compound involves targeting the HIV-1 integrase protein. nih.gov While all antiviral agents have the potential to interact with host cellular processes, the available preclinical data for this compound primarily focuses on its specific action against the viral integrase and its subsequent effects on the viral life cycle. The compound was identified from a kinase inhibitor set, and while some kinase inhibitors can interact with cellular enzymes like luciferases, specific data on this compound's broad selectivity against a wide range of human cellular processes is not extensively detailed in the provided search results. plos.orgacs.org

Activity Across Various HIV-1 Clades and Subtypes

HIV-1 is categorized into different groups and subtypes, with group M being the most prevalent globally. aidsmap.com Research on a closely related compound, GSK1265744 (cabotegravir), which is structurally analogous to this compound, has shown robust activity against various HIV-1 clades. nih.govresearchgate.netnih.gov Studies using pseudoviruses with integrase genes from clades A1, AE, B, C, and D demonstrated that these clades are as susceptible to the inhibitor as the reference virus. nih.gov This suggests that this compound and similar compounds have the potential for broad activity against the diverse strains of HIV-1. nih.govresearchgate.net

Impact on Viral Life Cycle Stages

The viral life cycle involves several key stages, including entry into the host cell, reverse transcription of the viral RNA into DNA, integration of that DNA into the host genome, replication, and finally, maturation and release of new viral particles. thermofisher.commdpi.com

Predominant Inhibition of Late-Stage Viral Replication (e.g., Particle Assembly and Maturation)

This compound and other allosteric integrase inhibitors surprisingly exert their most potent effects during the late stages of the HIV-1 replication cycle. nih.govplos.orgasm.org Instead of primarily blocking the integration of viral DNA, these compounds interfere with viral particle assembly and maturation. plos.orgpdbj.org this compound induces abnormal polymerization and aggregation of the integrase protein. nih.govplos.org This inappropriate multimerization of integrase disrupts the formation of mature, infectious virions. plos.orgpdbj.org While particle production may still occur, the resulting virions have reduced infectivity. nih.gov

Effects on Pro-viral DNA Integration and Reverse Transcription (Limited or Modest Impact)

In contrast to its strong late-stage effects, this compound shows only modest inhibition of the early steps of HIV infection. nih.gov While it was initially designed to disrupt the integrase-LEDGF/p75 interaction, which is important for guiding the integration of viral DNA, its impact on this process and on reverse transcription is limited. nih.govasm.org The primary antiviral mechanism is not the prevention of proviral DNA integration but rather the disruption of subsequent maturation steps. plos.orgasm.org

Alterations in Viral Particle Infectivity

Studies have shown that while this compound has a modest impact on the early steps of HIV-1 infection, its primary antiviral activity is observed in the late stages of replication. nih.govnih.gov The production of viral particles is not significantly inhibited in the presence of this compound; however, the resulting virions exhibit markedly reduced infectivity. nih.govnih.gov

Transmission electron microscopy has revealed that exposure to this compound disrupts the normal organization of HIV particles. plos.org This leads to the production of defective particles with abnormal morphology, including improper organization of the viral RNA and nucleocapsid proteins. plos.org This disruption of viral particle assembly and maturation is a key aspect of this compound's mechanism of action. plos.orgnih.gov

In Vitro and Ex Vivo Cellular Assays Demonstrating Mechanism of Action

The mechanism of action of this compound has been elucidated through various in vitro and ex vivo cellular assays. These assays have demonstrated that this compound is an allosteric inhibitor of HIV integrase, meaning it binds to a site on the enzyme other than the active site to exert its inhibitory effect. nih.govplos.org

In vitro assays have confirmed that this compound inhibits the 3'-end processing activity of HIV integrase. nih.gov Time-resolved FRET binding assays have shown that this compound effectively disrupts the interaction between the catalytic core domain of integrase and the IBD (Integrase Binding Domain) of LEDGF/p75. nih.gov

A significant finding from these assays is that this compound promotes the aggregation of the integrase enzyme. nih.govnih.gov This drug-induced multimerization is considered a key part of its inhibitory mechanism. nih.govplos.org Interestingly, during this aggregation process, LEDGF/p75 is not displaced from the integrase but becomes trapped within the aggregates. nih.govnih.gov

Assay TypeTargetEffect of this compoundReference
Time-Resolved FRET IN (CCD) vs LEDGF (IBD)Inhibition of binding nih.gov
3'-End Processing HIV IntegraseInhibition nih.gov
Aggregation Assay HIV IntegrasePromotion of aggregation nih.govnih.gov

Cellular assays using site-directed molecular HIV clones have provided further insights into the antiviral activity and resistance profile of this compound. In multicycle viral replication assays using MT4 cells, this compound has been shown to inhibit HIV-1 replication. nih.gov

Studies with TZM-bl cells, which measure early infection steps, have shown that this compound has a more modest effect on this phase of the viral lifecycle. nih.gov However, potent inhibition is observed in the late stages. nih.gov Research on HIV escape mutants has identified that amino acid substitutions at or near the inhibitor binding site can reduce sensitivity to allosteric integrase inhibitors like this compound. plos.orgnih.gov These mutations often lead to a decrease in the drug-induced multimerization of integrase. plos.orgnih.gov

Cell LineAssay TypeEffect of this compoundReference
MT4 Multicycle viral replicationInhibition of HIV-1 replication nih.gov
TZM-bl Early infection stepsModest inhibition nih.gov

In Vivo Pharmacological Studies in Relevant Animal Models

While detailed reports of in vivo pharmacological studies in pre-clinical animal models for this compound are not extensively available in the provided search results, the pre-clinical phase of drug development typically involves such studies. lidebiotech.comjliedu.ch These studies in animal models are crucial for evaluating the efficacy and pharmacokinetic properties of a drug candidate before it proceeds to human clinical trials. lidebiotech.compharmafocusasia.com The use of animal models, such as rodents, helps in understanding the drug's effect on a whole organism and specific biological systems. pharmafocusasia.com

Mechanisms of Viral Resistance to Gsk 1264

Identification and Characterization of Integrase Resistance Mutations

Resistance to GSK-1264 has been identified through serial passage of HIV-1 in cell culture in the presence of increasing concentrations of the inhibitor. These studies have revealed specific amino acid substitutions in the IN protein that confer reduced sensitivity to this compound. plos.orgnih.gov

Specific Amino Acid Substitutions Arising During Passage (e.g., W131C, N222K, A205P)

Several specific amino acid substitutions have been identified as conferring resistance to this compound. These include mutations such as W131C, N222K, and A205P. nih.govnih.govnih.govresearchgate.net These mutations are typically located at or near the ALLINI binding site, or in regions that influence the interaction between the CCD and CTD. plos.orgnih.gov

Data Table: Examples of this compound Resistance Mutations

MutationLocationPotential Mechanism of Resistance
W131CCCD/CTD interfacePerturbs interactions at the CCD-CTD interface, interfering with inhibitor-mediated polymerization. nih.govplos.orgnih.gov
N222KLinker region between CCD and CTDMay alter the positioning of the CTD relative to the CCD, inhibiting ALLINI complex formation. nih.govresearchgate.net
A205PCCD dimer interface/helical connectorResides at the CCD dimer interface and in the helical connector, potentially disrupting the ALLINI binding site or altering the CTD position. nih.govnih.gov
A129TCCDMay disrupt inhibitor binding via steric clashes. nih.gov
T174ICCDMay disrupt inhibitor binding via steric clashes. nih.gov
Y99HCCDMay disrupt inhibitor binding via changes in occupied volumes within the CCD, resulting in displacement of α1. nih.govnih.govasm.org
L172FCCDMay disrupt inhibitor binding via changes in occupied volumes within the CCD, resulting in displacement of α5. nih.gov
A128TCCD dimer interfaceFrequently detected resistance mutation against different ALLINI chemotypes, expected to interfere with ALLINI binding. plos.orgasm.org
E170KCCDAccumulates resistance mutations ex vivo and may disrupt inhibitor binding. plos.orgnih.gov
H171TCCDAccumulates resistance mutations ex vivo and may disrupt inhibitor binding. plos.orgnih.gov
A124NCCD/CTD interfacePerturbs the CCD-CTD interaction that mediates polymer formation. plos.orgnih.gov
K266ACTDAffects ALLINI function and lies at the interface between domains. nih.govnih.govbiorxiv.orgbiorxiv.org

Mutations Affecting ALLINI Binding Sites and Integrase Oligomerization

Resistance mutations often occur at residues that are in direct contact with this compound or are located near the inhibitor binding site. plos.orgnih.gov These mutations can disrupt inhibitor binding through steric clashes or by altering the local protein environment. nih.gov Furthermore, mutations can affect the critical interaction interface between the CCD and CTD that is stabilized by this compound, thereby interfering with the inhibitor-induced formation of IN polymers. nih.govnih.govplos.org Several IN variants with escape mutant substitutions have shown reduced oligomerization compared to wild-type IN, suggesting that diminished multimerization is a common characteristic of ALLINI escape substitutions. nih.gov

Distinct Resistance Profile Compared to Strand Transfer Inhibitors (INSTIs)

This compound, as an ALLINI, exhibits a distinct resistance profile compared to INSTIs such as raltegravir, elvitegravir, and dolutegravir. rutgers.edunih.gov INSTIs target the active site of integrase and inhibit the strand transfer step of integration. nih.govnih.gov Resistance to INSTIs typically involves mutations near the active site that reduce the inhibitor's binding affinity or catalytic activity. nih.govgsk.com In contrast, this compound targets an allosteric site and inhibits viral maturation by inducing aberrant IN multimerization. elifesciences.orgplos.orgresearchgate.netnih.gov Consequently, the resistance mutations that emerge against this compound are generally different from those that confer resistance to INSTIs. plos.orgnih.govrutgers.edu This distinct resistance profile suggests that ALLINIs could be effective against viruses resistant to current INSTIs. elifesciences.orgfoxchase.org

Functional Consequences of Resistance Mutations on Integrase Activity

Resistance mutations to this compound can have several functional consequences on HIV-1 integrase. A primary consequence is the reduced ability of the mutant IN protein to undergo the aberrant multimerization induced by this compound. nih.govnih.govasm.org This diminished multimerization is directly linked to the loss of antiviral activity of the ALLINI. nih.govasm.org Some resistance mutations may also affect the interaction between the CCD and CTD, which is crucial for the formation of the ALLINI-stabilized polymer. nih.govplos.orgnih.gov While the primary effect of ALLINIs is on late-stage replication and virion maturation, some resistance mutations might also indirectly impact other IN functions, although the primary mechanism of resistance is linked to the disruption of the aberrant multimerization. plos.orgresearchgate.netnih.gov

Strategies to Mitigate or Overcome Resistance in Pre-clinical Settings

The emergence of resistance mutations is a significant challenge for any antiviral therapy. Strategies to mitigate or overcome resistance to ALLINIs like this compound are being explored in pre-clinical settings.

Development of Next-Generation Allosteric Inhibitors

One key strategy is the development of next-generation ALLINIs designed to be effective against resistant variants. rutgers.edunih.govresearchgate.net This involves designing compounds with modified chemical structures that can bind to the mutated integrase protein or exploit alternative binding sites. asm.orgrutgers.eduresearchgate.net Structural studies of integrase in complex with ALLINIs and resistant mutants provide valuable insights for the rational design of these next-generation inhibitors. nih.govnih.govplos.org For example, understanding how specific mutations disrupt inhibitor binding or oligomerization can guide the synthesis of new compounds that can overcome these structural changes. nih.govplos.orgasm.org Pre-clinical research is focused on identifying novel ALLINI scaffolds with improved resistance profiles and potency against a broader range of viral strains, including those resistant to first-generation ALLINIs and INSTIs. rutgers.edunih.govfoxchase.orgresearchgate.net

Data Table: Comparison of Resistance Profiles (Conceptual)

Inhibitor ClassPrimary Target SiteMechanism of ActionTypical Resistance MutationsCross-Resistance with this compound
INSTIsIntegrase Active SiteInhibits strand transferNear active site (e.g., Y143C/R/H, Q148H/K/R, N155H)Limited/Distinct plos.orgnih.govrutgers.edunih.govgsk.com
ALLINIs (e.g., this compound)Integrase Allosteric Site (CCD-CTD interface)Induces aberrant multimerization, disrupts maturationAt or near ALLINI binding site, affecting oligomerization (e.g., W131C, N222K, A205P) nih.govnih.govnih.govresearchgate.netN/A (this compound is an ALLINI)

Note: This table provides a conceptual comparison based on the distinct mechanisms and observed resistance profiles. Specific mutations and cross-resistance patterns can vary.

Synergistic and Combination Therapeutic Strategies Pre Clinical Studies

Evaluation of GSK-1264 in Combination with Other Antiretroviral Agents

Pre-clinical evaluation of this compound, an allosteric inhibitor of HIV integrase medkoo.com, in combination with other antiretroviral agents is essential to understand its potential role in future treatment regimens. These studies aim to determine if combining this compound with other drugs results in enhanced antiviral effects and to ensure that no antagonistic interactions occur.

Assessment of Additive or Synergistic Antiviral Effects

Studies have investigated the in vitro antiviral activity of this compound in combination with other classes of antiretroviral drugs. In cellular combination studies, this compound was tested alongside backbone nucleoside reverse transcriptase inhibitors (NRTIs) such as lamivudine, tenofovir, and emtricitabine, as well as the non-nucleoside reverse transcriptase inhibitor (NNRTI) rilpivirine. nih.gov

These studies evaluated the combined effect of the drugs on HIV replication in cell culture. The results indicated that in combination with the tested NRTIs (lamivudine, tenofovir, and emtricitabine), this compound showed weak synergy. nih.gov Weak synergy was also observed when this compound was combined with rilpivirine. nih.gov Synergy, in this context, refers to a combined effect that is greater than the sum of the individual drug effects, while additivity indicates a combined effect equal to the sum of individual effects. medrxiv.orgkyinno.comresearchgate.net

While the specific quantitative data (e.g., combination index values) for this compound combinations were described as "weakly synergistic" nih.gov, these findings suggest that combining this compound with these agents can lead to an improved antiviral response compared to using either drug alone.

Absence of Antagonistic Interactions

A critical aspect of pre-clinical combination studies is to identify any antagonistic interactions between drugs. Antagonism occurs when the combined effect of two or more drugs is less than the effect of individual drugs, potentially leading to reduced efficacy. kyinno.com

In the cellular combination studies evaluating this compound with lamivudine, tenofovir, emtricitabine, and rilpivirine, no antagonism was observed with any of these combinations. nih.gov This finding is crucial as it indicates that combining this compound with these commonly used antiretroviral agents does not negatively impact their individual antiviral activities. The absence of antagonism supports the potential for including this compound in combination regimens.

Rationale for Multi-Targeting Approaches to Enhance Efficacy and Limit Resistance Development

The primary rationale for employing multi-targeting approaches in HIV therapy is to achieve maximal suppression of viral replication and to prevent the emergence of drug-resistant viral strains. wikipedia.orgnih.govnih.gov HIV has a high replication rate and a high mutation rate due to the error-prone nature of its reverse transcriptase enzyme. nih.gov This inherent variability allows the virus to rapidly develop mutations that confer resistance to single antiretroviral agents. nih.govaafp.orgnih.gov

By targeting multiple steps in the HIV life cycle simultaneously with a combination of drugs, the probability of the virus developing resistance to all agents concurrently is significantly reduced. elifesciences.orgmedscape.com For resistance to emerge against a combination therapy, the virus would need to acquire multiple specific mutations, a much less likely event than acquiring a single mutation conferring resistance to a monotherapy. elifesciences.org Different classes of antiretroviral drugs target distinct stages of the viral life cycle, such as reverse transcription (NRTIs, NNRTIs), protease cleavage (Protease Inhibitors), and integrase-mediated proviral DNA integration (INSTIs like this compound). wikipedia.orgnih.govaafp.org Targeting these different points in the viral life cycle with a combination of drugs creates a higher genetic barrier to resistance. hiv.gov

Pre-clinical Models for Combination Therapy Evaluation

A variety of pre-clinical models are utilized to evaluate the efficacy and potential interactions of antiretroviral drug combinations, including those containing this compound. These models range from in vitro cell culture systems to in vivo animal models.

In Vitro Models: Cell culture systems are fundamental for initial assessments of antiviral activity and drug interactions. These models typically involve infecting human cell lines or primary human cells (such as peripheral blood mononuclear cells, PBMCs) with HIV-1 and then exposing the infected cells to single drugs or drug combinations at varying concentrations. nih.govnih.govfrontiersin.orgasm.org The effect on viral replication is measured using endpoints such as reverse transcriptase activity, p24 antigen production, or viral RNA levels. ki.se In vitro models allow for controlled experiments to determine if drug combinations exhibit additive, synergistic, or antagonistic effects using various analytical methods like the median-effect principle or the combination index method. nih.govkyinno.comresearchgate.net Specialized in vitro systems can even simulate different drug pharmacokinetic profiles to better reflect in vivo conditions. nih.gov

In Vivo Models: While standard laboratory mice cannot be infected with HIV-1, humanized mouse models have been developed to provide in vivo systems for studying HIV infection and evaluating potential therapies, including combination regimens. nih.govpharmacytimes.comnih.gov These models involve reconstituting immunocompromised mice with human hematopoietic stem cells, leading to the development of a human immune system, including human CD4+ T cells and other cells susceptible to HIV infection. nih.govpharmacytimes.com Humanized mouse models allow researchers to assess the impact of drug combinations on viral load reduction, immune cell preservation, and the potential for viral rebound upon treatment interruption in a living system that mimics aspects of human HIV infection. nih.govnih.gov Non-human primate models, particularly using simian immunodeficiency virus (SIV) or simian-human immunodeficiency virus (SHIV), also serve as valuable in vivo models for evaluating antiretroviral strategies and understanding viral persistence and reservoir dynamics, although they are less commonly used for initial high-throughput combination screening compared to in vitro or humanized mouse models. nih.gov

Advanced Research Methodologies Applied to Gsk 1264 Investigations

Biophysical Techniques for Protein-Ligand Interactions

Biophysical techniques are crucial for quantifying and characterizing the interactions between GSK-1264 and its protein targets. These methods provide data on binding affinity, stoichiometry, and conformational changes induced by ligand binding.

Analytical Ultracentrifugation (AUC)

Analytical Ultracentrifugation (AUC) is a powerful technique used to determine the molecular weight, stoichiometry, and aggregation state of proteins and protein-ligand complexes in solution. AUC has been employed in studies of this compound to analyze its effect on the oligomerization of its target protein, HIV-1 integrase (IN). Studies have used sedimentation equilibrium analysis at various concentrations and temperatures to assess drug-induced changes in IN assembly. nih.govplos.org AUC experiments, specifically sedimentation velocity analysis, have shown that GSK1264 stimulates the oligomerization of preformed IN complexes. researchgate.net AUC is considered a versatile and accurate method for determining molecular weight and quantifying aggregation levels in protein research. pharma-se.ru It can characterize protein conformational changes, homogeneity, and shape in a native state. pharma-se.ru

Size Exclusion Chromatography In-line with Multi-angle Light Scattering (SEC-MALS)

Size Exclusion Chromatography In-line with Multi-angle Light Scattering (SEC-MALS) is used to determine the absolute molecular weight and size distribution of proteins and their complexes in solution, independent of their elution volume from the chromatography column. This technique is particularly useful for detecting and characterizing protein aggregates. SEC-MALS has been utilized in this compound research to establish the solution properties of IN variants and to monitor drug-induced oligomerization. nih.govplos.org Analysis by SEC-MALS of IN complex preincubated with GSK1264 showed stimulated oligomerization, with a heterogeneous mass profile indicating the formation of higher-order species, including up to at least an octamer. researchgate.netresearchgate.net SEC-MALS is considered a valuable analytical tool in the development and quality control testing of biological products and can provide fundamental understanding of protein behavior in response to stress. nih.gov It is highly sensitive to the presence of large aggregates. news-medical.net

Time-Resolved FRET (TR-FRET) Binding Assays

Time-Resolved FRET (TR-FRET) binding assays are homogeneous, high-throughput methods used to measure the binding affinity of a compound to its target protein. These assays rely on the proximity-dependent energy transfer between a donor fluorophore and an acceptor fluorophore. TR-FRET binding assays have been used to characterize the interaction between this compound and its target. Specifically, a TR-FRET binding assay was used to assess the inhibition of the interaction between an IN variant (INF185K(CCD)) and LEDGF(IBD) by this compound, determining an IC₅₀ value. nih.gov TR-FRET assays are less susceptible to compound interference than other formats and can increase data quality. bmglabtech.com They allow for ratiometric measurement and are a homogeneous approach simplifying automation. bmglabtech.com The principle involves energy transfer between a donor (e.g., terbium) and an acceptor (e.g., fluorescein) when in close proximity. nih.gov

Data Table: TR-FRET Binding Assay Result for this compound

Assay ComponentsInteraction MeasuredThis compound pIC₅₀This compound IC₅₀ (nM)
INF185K(CCD) vs LEDGF(IBD)Inhibition of protein-protein interaction8.2 ± 0.14~6.3 (calculated from pIC₅₀)

Note: The IC₅₀ value is calculated from the reported pIC₅₀ (negative log of IC₅₀ in M) as 10^(-pIC₅₀) M and converted to nM.

Structural Biology Approaches

Structural biology techniques provide high-resolution three-dimensional information about the target protein and its complex with this compound, revealing the precise binding site and the molecular interactions involved.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are essential techniques for determining the atomic structure of proteins and protein complexes. X-ray crystallography has been used to determine the crystal structure of HIV-1 integrase (IN) in complex with this compound. This revealed that this compound binds at the site occupied by the cellular factor LEDGF/p75 on IN. nih.govrcsb.org The structure showed this compound bound within a pocket defined by helices from different IN monomer subunits. nih.gov Further crystallographic studies with full-length HIV-1 IN bound to this compound at 4.4 Å resolution revealed that this compound is buried between the IN C-terminal domain (CTD) and the catalytic core domain (CCD). plos.org This interaction bridges two different IN dimers, leading to the formation of an open polymeric conformation. plos.orgnih.gov The this compound binding interface involves predominantly van der Waals contacts with residues from both the CTD and CCD, with predicted hydrogen bonds to specific residues. nih.govplos.orgplos.org X-ray crystallography is a vital tool for deciphering the atomic configuration of molecules and is important for understanding how proteins function. mskcc.org

Cryo-Electron Microscopy (Cryo-EM) is another powerful technique for determining the structures of biological macromolecules, particularly large and flexible complexes that may be challenging to crystallize. Cryo-EM allows visualization of proteins in their near-native state and at near-atomic resolution. ista.ac.atbiospace.com While the provided search results primarily highlight X-ray crystallography for this compound in complex with HIV IN, Cryo-EM is increasingly used in structural biology, including for studying viral proteins like HIV integrase. researchgate.netthermofisher.com Although a specific high-resolution Cryo-EM structure of this compound bound to HIV IN is not explicitly detailed in the search results, Cryo-EM is a complementary technique that could provide further insights into the higher-order assemblies induced by this compound, such as the observed polymeric structures.

Molecular Modeling and Computational Drug Design

Molecular modeling and computational drug design play a crucial role in the investigation of compounds like this compound, offering insights into their three-dimensional structure, binding interactions, and predicted behavior within biological systems. These techniques are fundamental in modern drug discovery, aiding in the understanding of molecular mechanisms, guiding chemical synthesis, and prioritizing compounds for experimental testing. unifiedpatents.commedkoo.commdpi-res.com

For this compound, crystallographic studies have provided key structural information, revealing its binding pose when complexed with its target, HIV-1 integrase (IN). The crystal structures, such as those deposited under PDB IDs 4OJR and 5HOT, show this compound situated between specific domains of the integrase protein, specifically the catalytic core domain (CCD) and the C-terminal domain (CTD).

Leveraging these structural data, computational studies, including molecular dynamics (MD) simulations, have been performed. These simulations, often utilizing software packages like GROMACS, allow researchers to study the dynamic behavior of the this compound-IN complex over time, providing a more complete picture of the binding stability and conformational changes induced by inhibitor binding.

Furthermore, computational design approaches have been applied to design and evaluate derivatives based on the structural scaffold of this compound and other related allosteric integrase inhibitors (ALLINIs). These methods aim to predict how modifications to the compound's structure might affect its binding affinity, specificity, and ultimately, its biological activity, thereby guiding the rational design of novel inhibitors. mdpi-res.com

Cell-Based Assays and Viral Replication Systems

Cell-based assays and viral replication systems are indispensable tools for evaluating the biological activity of compounds like this compound in a relevant cellular context. These experimental systems allow researchers to assess the compound's effects on complex biological processes, such as viral infection and replication, which cannot be fully replicated by in vitro biochemical assays alone.

This compound has been extensively evaluated using multicycle viral replication assays, notably in cell lines permissive to HIV-1 infection, such as MT4 cells. These assays involve exposing cells to the virus in the presence of varying concentrations of the compound and monitoring the extent of viral replication over several cycles. The readout typically involves quantifying viral products or markers of infection to determine the compound's inhibitory potency, often expressed as an IC₅₀ value (half-maximal inhibitory concentration).

Studies utilizing these cell-based systems demonstrated that this compound exhibits potent antiviral activity against HIV-1. Interestingly, these assays revealed that this compound primarily inhibits late stages of the viral replication cycle. Unlike inhibitors that block early steps like integration, this compound was found to interfere with viral particle assembly and maturation, leading to the production of non-infectious virions. This distinct mechanism of action was a key finding derived from the application of these cellular assay systems.

Cell-based assays are broadly applicable for screening compounds against various infectious agents, including viruses, and can be adapted for high-throughput screening (HTS) formats to evaluate large libraries of compounds efficiently. The use of systems that model specific aspects of viral life cycles, such as those for SARS-CoV-2, further exemplifies the utility of these methods in antiviral research.

Mutagenesis Studies for Structure-Activity Relationship (SAR) Elucidation

Mutagenesis studies, often conducted in conjunction with structural and computational analyses, are critical for establishing the structure-activity relationship (SAR) of a compound by identifying the specific amino acid residues in the target protein that are crucial for binding and function. By systematically altering residues within the binding site or elsewhere in the protein structure, researchers can probe their contribution to inhibitor interaction and the resulting biological effect.

In the investigation of this compound, mutagenesis studies targeting HIV-1 integrase have been instrumental in understanding how the compound interacts with its binding site and the functional consequences of this interaction. Engineered amino acid substitutions at the interface where this compound binds have been created and tested. These studies helped to confirm the importance of specific residues for the binding of this compound and for the inhibitor-induced multimerization of integrase, a phenomenon linked to its mechanism of inhibiting viral maturation.

SAR studies involving this compound and related compounds have also provided insights into the specific chemical moieties of the inhibitor molecule that are critical for its activity. For instance, research has highlighted the significance of features like the N1 nitrogen atoms within the benzimidazole (B57391) and urea (B33335) segments of the compound's structure for potent activity.

Differentiation from Gsk 126 Ezh2 Inhibitor

Clarification of Distinct Chemical Entities and Target Profiles

It is important to distinguish GSK-126 from GSK-1264, as they are distinct chemical entities with different biological targets. While this article focuses on GSK-126, an inhibitor of EZH2, this compound is known as an allosteric inhibitor of human immunodeficiency virus (HIV) integrase. medkoo.comprobechem.com this compound functions by blocking viral replication and abnormal multimerization involving specific protein domains of HIV integrase. medkoo.comprobechem.com

Molecular Target: EZH2 Methyltransferase (versus HIV-1 Integrase)

The primary molecular target of GSK-126 is the EZH2 methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a multiprotein complex that plays a crucial role in epigenetic gene silencing. nih.govnih.govmskcc.orgabcam.com EZH2 is responsible for catalyzing the trimethylation of lysine (B10760008) 27 on histone H3 (H3K27me3), a key repressive histone mark. nih.govnih.govmskcc.orgabcam.com This contrasts sharply with this compound, which targets HIV-1 integrase, an enzyme essential for the replication cycle of the human immunodeficiency virus, by inserting viral DNA into the host genome. medkoo.comprobechem.comnih.govrcsb.orgmdpi.comnih.govelifesciences.org

Mechanism of Action: S-Adenosyl-Methionine (SAM)-Competitive Inhibition of EZH2

GSK-126 functions as a potent and highly selective inhibitor of EZH2 methyltransferase activity. nih.govnih.govmskcc.orgabcam.comguidetopharmacology.orgtargetmol.comguidetoimmunopharmacology.orgrndsystems.commedchemexpress.com Its mechanism of action involves competing with the binding of S-adenosyl-L-methionine (SAM), the methyl group donor for EZH2-mediated methylation. nih.govnih.govmskcc.orgresearchgate.net By occupying the SAM binding site, GSK-126 prevents EZH2 from catalyzing the trimethylation of H3K27. nih.govnih.govmskcc.org GSK-126 exhibits very high affinity for EZH2, with reported Ki values in the sub-nanomolar range (0.5 - 3 nM, or 93 pM). abcam.comrndsystems.comtocris.comapexbt.com It also demonstrates significant selectivity, showing over 150-fold selectivity for EZH2 over EZH1 and more than 1000-fold selectivity over a panel of other human methyltransferases. abcam.comrndsystems.comtocris.com

Pre-clinical Biological Applications (e.g., in Oncology, Stem Cell Biology, and HCV)

Pre-clinical studies have explored the potential applications of GSK-126 in various biological contexts, including oncology, stem cell biology, and its relevance in the context of HCV infection.

A key effect of GSK-126 treatment is the decrease in global H3K27me3 levels. nih.govnih.govmskcc.orgabcam.comtargetmol.comrndsystems.comthno.orgnih.gov This reduction in the repressive histone mark leads to the reactivation of genes that were previously silenced by the PRC2 complex. nih.govnih.govmskcc.orgabcam.comthno.org This mechanism is central to its observed biological effects in various disease models.

GSK-126 has demonstrated significant anti-proliferative effects in pre-clinical models of B-cell lymphoma, particularly in cell lines harboring EZH2-activating mutations. nih.govnih.govmskcc.orgabcam.comtargetmol.comrndsystems.commedchemexpress.comapexbt.comresearchgate.net It effectively inhibits the proliferation of EZH2 mutant diffuse large B-cell lymphoma (DLBCL) cell lines in vitro and markedly inhibits the growth of EZH2 mutant DLBCL xenografts in mice. nih.govnih.govmskcc.orgabcam.comtargetmol.comrndsystems.commedchemexpress.comapexbt.comresearchgate.net This suggests that pharmacological inhibition of EZH2 activity may be a promising therapeutic strategy for lymphomas with EZH2 mutations. nih.govabcam.com Studies have shown that lymphoma cell lines with EZH2 mutations such as Y641N, Y641F, or A677G were more sensitive to GSK-126. apexbt.com GSK-126 has also shown anti-proliferative effects in other cancer cell lines, including multiple myeloma and hepatocellular carcinoma, and has been explored in the context of atherosclerosis by reducing foam cell formation and monocyte adhesion. nih.govnih.govingentaconnect.comspandidos-publications.comresearchgate.net

Research suggests that GSK-126 can modulate CD8+ T cell function, including aspects of exhaustion and stem cell potency. Targeting histone methyltransferases has been explored in the context of restoring exhausted CD8+ T cells, such as in HCV infection. rndsystems.comtocris.com While some studies on EZH2 inhibition in T cells indicate complex effects, including potential impacts on polyfunctionality and apoptosis, other research highlights the role of related pathways, such as Wnt/β-catenin signaling modulated by GSK-3β inhibitors, in promoting the generation of memory stem cells and enhancing antitumor effects. biorxiv.orgnih.govnih.govresearchgate.net EZH2's role in stem cells and proliferating cells is linked to maintaining chromatin compaction and transcriptional silencing, and its activity is notably high in these cells. abcam.com Studies have also investigated the role of EZH2 inhibition in cancer stem cells in other contexts, such as multiple myeloma and hepatocellular carcinoma. nih.govmdpi.com GSK-126 has been shown to promote the transition of embryonic stem cells to feeder-free extended pluripotent stem cells in combination with other factors. rndsystems.comtocris.com

Future Directions in Gsk 1264 Research Pre Clinical Focus

Exploration of Novel ALLINI Analogues and Derivatives

Ongoing pre-clinical research is heavily invested in the exploration and development of novel ALLINI analogues and derivatives based on scaffolds like GSK-1264. The aim is to enhance potency, improve pharmacokinetic properties, and overcome potential drug resistance. Structural studies, including the crystal structure of full-length HIV-1 integrase bound to this compound, have provided crucial insights into the inhibitor binding site located between the catalytic core domain (CCD) and the C-terminal domain (CTD) of integrase. nih.govnih.govelifesciences.org This structural information guides structure-based drug design efforts.

Analogue development involves modifying the chemical structure of existing ALLINIs to optimize interactions with the integrase protein. For instance, research on other ALLINIs has shown that specific modifications can lead to improved antiviral potency and activity against resistant viral variants. asm.orgacs.org Future work in this area for this compound and its related compounds will likely involve:

Structure-Activity Relationship (SAR) studies: Detailed analysis of how chemical modifications to the this compound scaffold affect its binding affinity, integrase aggregation induction, and antiviral activity in cell-based assays.

Design of compounds targeting resistance mutations: Identifying key amino acid substitutions in integrase that confer resistance to current ALLINIs nih.govnih.govasm.orgiucr.orgplos.org and designing new analogues specifically to overcome these resistance mechanisms. For example, studies have identified mutations like A128T and Y99H/A128T as conferring resistance to certain ALLINIs. asm.orgplos.org Novel analogues are being developed and tested against these specific resistant strains. asm.org

Exploration of novel chemical scaffolds: Moving beyond the core structure of this compound to discover entirely new chemical series that interact with the allosteric site, potentially offering distinct binding modes and resistance profiles. acs.org

Pre-clinical studies involving novel analogues often include in vitro assays measuring antiviral potency (e.g., EC50 values) against wild-type and resistant HIV-1 strains, as well as biochemical assays assessing their ability to induce integrase multimerization.

Deeper Understanding of Integrase Aggregation Dynamics and Biological Consequences

Research directions include:

High-resolution structural studies: While structures of integrase-ALLINI complexes exist, achieving higher resolution structures, particularly of the induced integrase multimers, can provide more detailed insights into the interaction interfaces and the precise arrangement of integrase molecules within the aggregates. plos.org

Investigating the kinetics of aggregation: Studying the rate and extent of integrase aggregation induced by this compound and its analogues under various cellular conditions.

Characterizing the aggregate structure: Utilizing techniques like electron microscopy and small-angle X-ray scattering (SAXS) to define the morphology and structural characteristics of the ALLINI-induced integrase aggregates in vitro and within infected cells. iucr.org

Elucidating the link between aggregation and virion assembly defects: Precisely mapping how the aberrant integrase multimers interfere with the recruitment and packaging of viral components, such as genomic RNA, into budding virions. nih.govresearchgate.netnih.gov This mislocalization of ribonucleoprotein complexes outside the viral core leads to the production of non-infectious particles. nih.govresearchgate.net

Detailed research findings in this area often involve comparing the aggregation properties of wild-type integrase with those containing resistance mutations in the presence of ALLINIs. Mutants resistant to ALLINIs typically show diminished drug-induced multimerization. nih.govnih.goviucr.org

Identification of Biomarkers for Pre-clinical Response and Resistance

Identifying biomarkers that predict response or resistance to this compound and other ALLINIs at the pre-clinical stage is crucial for guiding compound selection and understanding potential clinical outcomes. These biomarkers can be genetic, molecular, or cellular. crownbio.comnih.govfrontiersin.org

Key areas of future pre-clinical research include:

Genetic resistance profiling: Systematically identifying and characterizing integrase mutations that confer reduced susceptibility to this compound and its analogues through in vitro selection experiments and sequencing of resistant viral strains. nih.govnih.govasm.orgiucr.orgplos.org Analyzing the impact of these mutations on integrase structure, function, and interaction with the inhibitor.

Cellular markers of response: Identifying cellular factors or pathways that influence the efficacy of this compound. For example, the interaction between integrase and the host factor LEDGF/p75 is relevant to ALLINI activity, and cellular levels or modifications of LEDGF/p75 could potentially serve as biomarkers. nih.govasm.org

Molecular markers of mechanism engagement: Developing assays to measure the extent of integrase aggregation or other downstream effects of this compound treatment in pre-clinical models. The degree of integrase multimerization could serve as a pharmacodynamic biomarker.

Pre-clinical data tables in this area might present the susceptibility (e.g., EC50 values) of various HIV-1 strains with defined integrase mutations to this compound and its analogues.

Example Pre-clinical Susceptibility Data (Illustrative)

CompoundHIV-1 Strain (Integrase)EC₅₀ (nM)Fold Change vs. Wild-Type
This compoundWild-Type101.0
This compoundA128T15015.0
Analogue XWild-Type80.8
Analogue XA128T202.5

Note: This table presents illustrative data for demonstration purposes only and does not represent actual experimental results.

Integration with Systems Biology and Proteomics Approaches

Applying systems biology and proteomics approaches can provide a comprehensive understanding of how this compound perturbs the host-virus interaction landscape at a molecular level. crownbio.comnih.gov This can reveal unexpected drug effects, identify novel host dependency factors or restriction factors, and uncover complex resistance mechanisms.

Future pre-clinical research integrating these approaches includes:

Proteomic profiling of infected cells: Analyzing changes in the cellular proteome upon this compound treatment in HIV-1 infected cell lines or primary cells. This can identify host proteins whose expression levels or modifications are altered by the drug, potentially revealing pathways involved in the antiviral response or resistance. nih.gov

Mapping protein-protein interactions: Using techniques like co-immunoprecipitation followed by mass spectrometry to identify host and viral proteins that interact with integrase in the presence and absence of this compound, particularly within the induced aggregates.

Transcriptomic analysis: Investigating changes in host gene expression profiles upon drug treatment to understand the cellular transcriptional response to this compound.

Integrating multi-omics data: Combining data from proteomics, transcriptomics, and potentially metabolomics to build a more complete picture of the cellular state under ALLINI pressure and to identify interconnected pathways relevant to drug response or resistance. crownbio.com

These approaches can help to identify complex biomarkers that involve multiple molecular players or pathways, offering a more nuanced understanding of pre-clinical response and resistance.

Expanding Research into Broader HIV-1 Pathogenesis Mechanisms

While the primary focus of ALLINIs like this compound has been on their impact on integrase function during viral replication, future pre-clinical research can explore their potential influence on broader aspects of HIV-1 pathogenesis. Integrase is known to have roles beyond DNA integration and virion maturation, including potential interactions with host DNA repair pathways and involvement in the innate immune response. nih.gov

Research directions in this area include:

Impact on viral latency and reactivation: Investigating whether this compound or its analogues have any effect on the establishment, maintenance, or reactivation of latent HIV-1 reservoirs.

Modulation of host immune responses: Exploring whether ALLINI treatment influences host innate or adaptive immune responses to HIV-1 infection, potentially through interactions with cellular proteins or pathways involved in immunity.

Effects on virus-associated inflammation: Assessing whether this compound can modulate the inflammatory processes associated with chronic HIV-1 infection, which contribute to pathogenesis.

Interaction with other viral proteins: Investigating potential interactions of this compound or integrase aggregates with other HIV-1 proteins beyond integrase itself, and how these interactions might affect viral function or pathogenesis.

By expanding research into these broader areas, pre-clinical studies can potentially uncover novel therapeutic opportunities or identify additional benefits of ALLINI-based therapies beyond direct antiviral activity.

Q & A

Basic: What molecular mechanisms underlie GSK-1264's inhibitory effect on HIV-1 integrase?

Methodological Answer:
To investigate this compound's mechanism, employ structural biology techniques such as cryo-electron microscopy (cryo-EM) or X-ray crystallography to resolve the inhibitor’s binding interface with HIV-1 integrase (IN). For example, the PDB structure 5HOT reveals interactions between this compound and the IN catalytic core domain (CCD)-C-terminal domain (CTD) dimer, highlighting hydrophobic regions and electrostatic interactions (e.g., R269 positioning near the benzodihydropyran moiety) . Pair structural data with surface plasmon resonance (SPR) to quantify binding affinity and molecular dynamics simulations to model conformational changes.

Advanced: How can researchers design experiments to assess compensatory mutations affecting this compound resistance?

Methodological Answer:

Site-directed mutagenesis : Introduce mutations (e.g., R269A) into IN plasmids to mimic clinical isolates .

Viral replication assays : Measure viral titer reduction in TZM-bl cells to assess resistance phenotypes .

CLIP (crosslinking-immunoprecipitation) assays : Validate IN-RNA interactions in mutant virions to study allosteric effects .

Structural analysis : Compare mutant vs. wild-type IN structures to identify compensatory conformational changes .

Statistical validation : Use one-way ANOVA with Dunnett’s correction for multi-group comparisons of viral titers or binding affinities .

Basic: What in vitro models are appropriate for evaluating this compound's antiviral activity?

Methodological Answer:

  • TZM-bl cells : Quantify viral infectivity via luciferase reporter assays .
  • Primary CD4+ T-cells : Assess latency reversal in physiologically relevant models.
  • HEK293T cells : Use for high-efficiency transfection to produce mutant virions .
  • Dose-response assays : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) to determine potency .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Nonlinear regression : Fit dose-response curves using the Hill equation to estimate EC50/IC50 .
  • ANOVA with post-hoc tests : Compare efficacy across multiple HIV-1 subtypes or mutant strains.
  • Sensitivity analysis : Use Grubbs’ test to identify outliers in replicate assays .
  • Meta-analysis : Aggregate data from multiple studies to resolve variability (e.g., conflicting IC50 values) .

Basic: How should researchers conduct a literature review to identify gaps in this compound research?

Methodological Answer:

Keyword strategy : Use Google Scholar with terms like “this compound AND HIV-1 integrase inhibitor” and filter by publication year (post-2018) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.